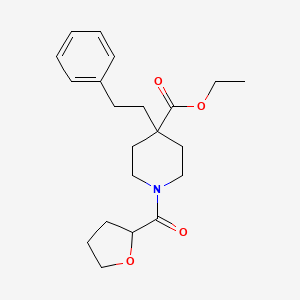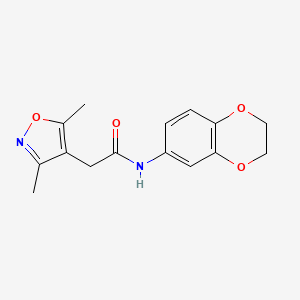![molecular formula C24H25FN2O3S B4706897 1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4706897.png)
1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine
説明
1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine, also known as NFPS, is a potent and selective antagonist of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic transmission and plasticity. NFPS has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and chronic pain.
作用機序
1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine exerts its pharmacological effects by inhibiting the reuptake of glycine by GlyT1, leading to an increase in extracellular glycine levels and subsequent potentiation of NMDA receptor function. This results in enhanced long-term potentiation (LTP) and synaptic plasticity, which are critical for learning and memory processes. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects in various cell types and animal models. These include the modulation of neurotransmitter release, the regulation of ion channel activity, the alteration of gene expression patterns, and the induction of neuroprotective and anti-inflammatory responses. Moreover, this compound has been demonstrated to improve cognitive function, reduce anxiety and depression-like behaviors, and alleviate pain symptoms in various preclinical studies.
実験室実験の利点と制限
One of the main advantages of using 1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine in laboratory experiments is its high selectivity and potency for GlyT1, which allows for the specific modulation of glycine signaling without affecting other neurotransmitter systems. Moreover, this compound has been shown to be stable and well-tolerated in animal models, with a low risk of toxicity or adverse effects. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may restrict its widespread use in research.
将来の方向性
There are several future directions for research on 1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine and its potential therapeutic applications. Firstly, further studies are needed to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may provide new insights into the pathophysiology of neurological disorders. Secondly, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of novel treatments for cognitive and psychiatric disorders. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans may pave the way for its clinical translation and eventual approval as a therapeutic agent.
科学的研究の応用
1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine has been widely used as a tool compound in basic and translational research to investigate the role of GlyT1 in various physiological and pathological processes. It has been shown to enhance NMDA receptor function and synaptic plasticity in vitro and in vivo, suggesting its potential as a cognitive enhancer and neuroprotective agent. Moreover, this compound has been demonstrated to exert analgesic effects in animal models of neuropathic and inflammatory pain, indicating its potential as a novel painkiller.
特性
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3S/c25-22-8-5-19(6-9-22)18-26-12-14-27(15-13-26)24(28)11-16-31(29,30)23-10-7-20-3-1-2-4-21(20)17-23/h1-10,17H,11-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARKPMWACXRPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4,5-dimethyl-2-[({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4706855.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B4706863.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4706867.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)benzamide](/img/structure/B4706875.png)

![N-(4-butylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4706884.png)
![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4706887.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B4706893.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4706904.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4706925.png)
